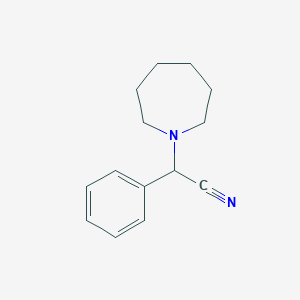
Azepan-1-yl(phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(phenyl)acetonitrile is a chemical compound with the molecular formula C14H18N2 . It has a molecular weight of 214.31 .
Molecular Structure Analysis
The InChI code for Azepan-1-yl(phenyl)acetonitrile is 1S/C14H18N2/c15-12-14 (13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Azepan-1-yl(phenyl)acetonitrile is a solid at room temperature .Scientific Research Applications
C14H18N2 C_{14}H_{18}N_{2} C14H18N2
and a molecular weight of 214.31 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Medicine
In the field of medicine, Azepan-1-yl(phenyl)acetonitrile is utilized as a biochemical for proteomics research . Its properties allow for the exploration of protein interactions and functions, which can lead to the development of new therapeutic agents.
Biochemistry
In biochemistry, Azepan-1-yl(phenyl)acetonitrile can be a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways. It may act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .
Pharmacology
This compound’s role in pharmacology could be significant, especially in the context of drug discovery and development. It might serve as a precursor or an intermediate in the synthesis of pharmaceuticals that target specific receptors or enzymes .
Analytical Chemistry
Analytical chemists might employ Azepan-1-yl(phenyl)acetonitrile in the development of new analytical methods. It could be used as a standard or a reagent in chromatography, spectroscopy, or mass spectrometry to quantify or identify other substances .
Chemical Engineering
Finally, in chemical engineering, there could be interest in the process development aspects of Azepan-1-yl(phenyl)acetonitrile. This includes optimizing its synthesis, purification, and scaling up production to meet research and industrial demands .
Safety and Hazards
properties
IUPAC Name |
2-(azepan-1-yl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVIWLDOORMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




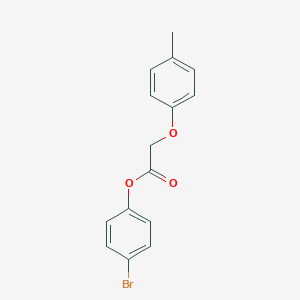
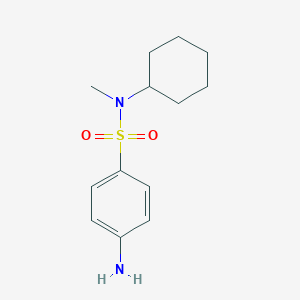
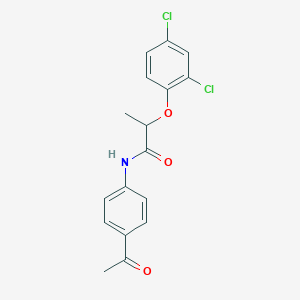
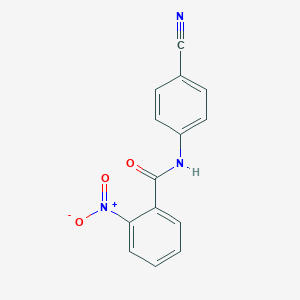



![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

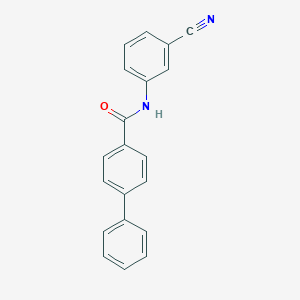
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)